molecular formula C11H14ClFN2O B5457241 2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide

2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide

Cat. No.: B5457241
M. Wt: 244.69 g/mol
InChI Key: PELYRYLHCUPQMP-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a dimethylaminoethyl group, and a fluorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid, which is converted to 4-fluorobenzoyl chloride using thionyl chloride.

    Amidation: The 4-fluorobenzoyl chloride is then reacted with 2-(dimethylamino)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Hydrolysis: Formation of 4-fluorobenzoic acid and 2-(dimethylamino)ethylamine.

Scientific Research Applications

2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, potentially modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(dimethylamino)ethyl]-benzamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    N-[2-(dimethylamino)ethyl]-4-fluorobenzamide: Lacks the chloro group, which may influence its nucleophilic substitution reactions.

    2-chloro-N-[2-(ethylamino)ethyl]-4-fluorobenzamide: Contains an ethylamino group instead of a dimethylamino group, potentially altering its pharmacological properties.

Uniqueness

2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide is unique due to the combination of its chloro, dimethylaminoethyl, and fluoro substituents. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2O/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELYRYLHCUPQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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